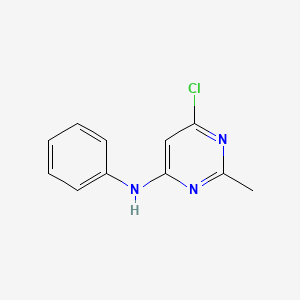

6-chloro-2-methyl-N-phenylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-methyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHBMHOHFOFERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidin-4-amine.

Chlorination: The 6th position of the pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

N-Phenylation: The final step involves the introduction of the phenyl group at the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using phenylamine (aniline) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the synthesis of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine is highly reactive and undergoes nucleophilic substitution. For example, chloropyrimidine intermediates can react with amines or other nucleophiles under acidic or basic conditions. In one case, chloropyrimidine IA was treated with aniline in the presence of concentrated hydrochloric acid at 100°C for 17 hours, yielding the amine-substituted product in 32% yield.

Key Conditions for Substitution

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 32% | HCl (0.1 mL), water (2 mL), 100°C, 17 h | Neutralized with NaOH, purified via column chromatography |

| 40% | HCl (0.1 mL), water (1 mL), 70°C, overnight | Diluted with MeOH, treated with NaHCO₃, purified by MPLC |

Amination via Nucleophilic Substitution

The substitution of the chloro group with aniline is a critical step in synthesizing derivatives. This reaction typically occurs under acidic conditions (e.g., HCl in water) at elevated temperatures, facilitating the replacement of the chloro group with a phenylamine moiety.

Cross-Coupling Reactions

Suzuki coupling is a viable pathway for introducing aryl groups. For instance, chloropyrimidine intermediates have been coupled with boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of sodium carbonate under microwave irradiation at 150°C . While the target compound’s chloro group at position 2 may participate in similar reactions, reactivity depends on the electronic environment and steric factors.

Thermal Reactions and Cyclization

Pyrimidine derivatives can undergo cyclization or isomerization under thermal stress. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130°C leads to cyclized products . While the target compound itself is not a bicyclic system, such thermal conditions may influence structural rearrangements in related derivatives.

Mechanism of Action

The compound’s biological activity likely stems from interactions with molecular targets, such as enzymes in pyrimidine metabolism. For instance, related pyrimidine derivatives inhibit deubiquitinases (e.g., USP1/UAF1) by binding to active sites, disrupting enzymatic activity . Structural modifications (e.g., substituent variations) can modulate potency and selectivity, as observed in SAR studies .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-methyl-N-phenylpyrimidin-4-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its potential applications include:

- Anti-inflammatory agents

- Antiviral drugs

- Anticancer therapies

The compound's ability to inhibit specific enzymes and modulate receptor interactions is central to its medicinal properties. For instance, it has been shown to inhibit enzymes that are crucial for tumor growth, making it a candidate for cancer treatment .

Biological Studies

In biological research, this compound is employed in various studies, including:

- Enzyme inhibition assays : It is used to evaluate the inhibitory effects on specific enzymes linked to disease pathways.

- Receptor binding studies : The compound's interaction with cell surface receptors can influence signal transduction pathways, affecting cellular responses .

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions:

- Substitution reactions : The chlorine atom can be replaced with other nucleophiles.

- Oxidation and reduction reactions : These can yield different derivatives useful for further applications .

Industrial Applications

In industry, 6-chloro-2-methyl-N-phenylpyrimidin-4-amine finds use in developing agrochemicals and dyes. Its chemical properties make it suitable for creating products that require specific reactivity or stability .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to induce apoptosis through enzyme inhibition related to cancer progression.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition potential of this compound. It was found to effectively inhibit a specific kinase involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. The study highlighted the importance of structural modifications on enhancing inhibitory activity.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 5-nitro substituent in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .

- Aromatic Substitutions: N-Phenyl (target compound) vs.

- Hydrogen Bonding: In 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (), intramolecular N–H⋯N hydrogen bonds stabilize the molecular conformation, whereas the target compound lacks such interactions due to its simpler substitution pattern .

Physicochemical Properties

- Solubility : N,N-Dimethyl derivatives () are more polar and water-soluble than N-aryl analogs, which are lipophilic due to aromatic rings .

- Crystal Packing : Compounds like those in and exhibit π-π stacking and C–H⋯F interactions, enhancing crystalline stability. In contrast, the target compound’s simpler structure may result in less complex packing motifs .

Biological Activity

Overview

6-Chloro-2-methyl-N-phenylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenyl group attached to the nitrogen atom at the 4th position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate access. Additionally, it modulates receptor interactions on cell surfaces, influencing signal transduction pathways and cellular responses.

Anticancer Activity

Research indicates that derivatives of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine exhibit significant anticancer properties. For example, studies have shown that related pyrimidine compounds can induce cytotoxic effects against various cancer cell lines such as HeLa and AGS. The IC50 values for these compounds often fall below 100 µM, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Chloro-2-methyl-N-phenylpyrimidin-4-amine | AGS | 53.02 |

| 5-Iminomethyl derivatives | HeLa | <50 |

Antibacterial Activity

The compound has shown promising antibacterial activity against strains such as Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) was reported at 16 µg/mL, with a Minimum Bactericidal Concentration (MBC) of 32 µg/mL . This suggests potential utility in treating bacterial infections.

| Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 16 | 32 |

Synthesis and Structural Modifications

The synthesis of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine typically involves chlorination of 2-methylpyrimidin-4-amine followed by N-phenylation. Variations in the synthesis process can lead to different biological activities based on structural modifications.

Synthetic Route:

- Chlorination: Using reagents such as phosphorus oxychloride or thionyl chloride.

- N-Phenylation: Introducing the phenyl group via nucleophilic substitution with aniline in the presence of a base.

Case Studies and Research Findings

- Anticancer Studies: A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against gastric adenocarcinoma cells. The presence of specific substituents significantly enhanced their activity compared to non-substituted analogs .

- Antimicrobial Research: A study focused on the antibacterial properties of pyrimidine derivatives found that modifications at the C5 and C6 positions were crucial for enhancing activity against resistant bacterial strains .

- ADME Predictions: Computational studies have been conducted to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties for various derivatives, establishing a correlation between structural features and biological efficacy .

Q & A

Q. Basic

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify substituent environments. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Resolve regiochemical ambiguities by analyzing dihedral angles and hydrogen-bonding networks. Intramolecular N–H⋯N interactions (e.g., N4–H4⋯N5, distance ~2.98 Å) are critical for stabilizing conformers .

What advanced computational methods can predict reaction pathways for modifying the pyrimidine core?

Advanced

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT) with experimental data to design reactions. For example:

- Reaction Path Search : Identify transition states and intermediates using software like Gaussian or ORCA .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict feasible substituent introductions (e.g., trifluoromethyl groups at position 2) .

How should researchers address discrepancies between spectral data and crystallographic results?

Advanced

Contradictions may arise from dynamic effects (e.g., solvent-induced polymorphism). Mitigation strategies include:

- Multi-Technique Validation : Cross-validate NMR data with IR and MS.

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect conformational flexibility .

- Crystallographic Refinement : Use software like SHELXL to model disorder or thermal motion in crystal structures .

What methodologies are effective for evaluating the bioactivity of pyrimidine derivatives?

Q. Advanced

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- 3D-QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide synthetic priorities .

How can polymorphism in 6-chloro-2-methyl-N-phenylpyrimidin-4-amine derivatives impact pharmacological studies?

Advanced

Polymorphic forms (e.g., Form Ia vs. Form II) exhibit varying solubility and stability. Characterization steps:

- DSC/TGA : Determine melting points and thermal stability.

- PXRD : Compare diffraction patterns to identify dominant polymorphs .

- Solvent Screening : Recrystallize from ethanol/water mixtures to isolate stable forms .

What strategies improve regioselectivity in electrophilic substitution reactions on the pyrimidine ring?

Q. Advanced

- Directing Groups : Install temporary groups (e.g., –OMe) at position 4 to direct electrophiles to position 5 .

- Lewis Acid Catalysis : Use BF₃·Et₂O to activate specific positions for halogenation or nitration .

How can researchers design experiments to study intramolecular hydrogen bonding in solid-state structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.